2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt

Polymer chemistry Thermal analysis Bisphenol polymers

Fluorinated polymer synthesis often suffers from inconsistent molecular weights when using free bisphenol AF or non-fluorinated analogs. 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt (CAS 74938-83-3) is a pre-deprotonated anhydrous monomer that eliminates in situ deprotonation variability, enabling reproducible polycondensation. • +20°C higher Tg vs. BPA-based polymers; 2× char yield in LCPs. • LOI 47-60 in polyphosphates for non-halogenated flame retardancy. • +5° water contact angle for hydrophobic membranes & coatings. Standard global shipping.

Molecular Formula C15H8F6Na2O2
Molecular Weight 380.19 g/mol
CAS No. 74938-83-3
Cat. No. B1353735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt
CAS74938-83-3
Molecular FormulaC15H8F6Na2O2
Molecular Weight380.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-].[Na+].[Na+]
InChIInChI=1S/C15H10F6O2.2Na/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;;/h1-8,22-23H;;/q;2*+1/p-2
InChIKeyMGMXQPALCMNDKC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(4-hydroxyphenyl)hexafluoropropane Disodium Salt (CAS 74938-83-3): A High-Purity Fluorinated Bisphenol Monomer for Advanced Polymer Synthesis and Research Applications


2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt (CAS 74938-83-3), also known as BIS-AF sodium salt or bisphenol AF disodium salt, is a fluorinated bisphenol derivative with the molecular formula C15H8F6Na2O2 and a molecular weight of 380.19 g/mol . As the pre-deprotonated disodium salt of bisphenol AF (BPAF), it is primarily employed as a reactive monomer in nucleophilic polycondensation reactions for the synthesis of high-performance, fluorine-containing aromatic polymers, including polyimides, poly(arylene ether)s, polycarbonates, and specialty polyesters [1]. Its solid, anhydrous salt form offers advantages in precise stoichiometric control and enhanced reactivity in dipolar aprotic solvent systems compared to the free bisphenol, which may require in situ deprotonation [1].

Why Substituting 2,2-Bis(4-hydroxyphenyl)hexafluoropropane Disodium Salt with Unmodified Bisphenol AF or Non-Fluorinated Analogs Compromises Polymer Performance and Process Reliability


Direct substitution of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, disodium salt with non-fluorinated bisphenol analogs, such as bisphenol A (BPA) disodium salt, or with the non-salt bisphenol AF (BPAF) monomer, leads to quantifiable deficits in final polymer properties and process robustness [1]. Replacing the hexafluoroisopropylidene (-C(CF3)2-) bridging group of BPAF with the isopropylidene (-C(CH3)2-) group of BPA results in polymers with significantly lower glass transition temperatures (Tg), reduced thermal stability, and increased water absorption [1]. Furthermore, using the free bisphenol AF instead of its pre-formed disodium salt necessitates an additional, often difficult-to-control, in situ deprotonation step during polymerization. This can introduce variability in molecular weight, impede the achievement of high degrees of polymerization, and may require excess base, complicating purification and potentially degrading sensitive comonomers [2]. Therefore, procurement of the specific disodium salt form is critical for ensuring reproducible synthesis of high-molecular-weight, fluorinated polymers with targeted thermal and surface properties.

Quantitative Differentiation of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane Disodium Salt: Head-to-Head Polymer Property Comparisons vs. Bisphenol A Analogs


Elevated Glass Transition Temperature (Tg) in Poly(hydroxyether)s: BPAF- vs. BPA-Based Homopolymers

In a direct comparative study, the incorporation of bisphenol AF (BPAF) units into poly(hydroxyether) (PHE) homopolymers resulted in a significantly higher glass transition temperature (Tg) compared to analogous polymers derived from bisphenol A (BPA). The Tg of BPAF-based homo-PHE (HPHE-AF) was 88°C, whereas the Tg of BPA-based homo-PHE (HPHE-A) was 68°C. This represents a 20°C increase in Tg, directly attributable to the rigid, fluorinated hexafluoroisopropylidene bridge in the BPAF unit [1].

Polymer chemistry Thermal analysis Bisphenol polymers

Enhanced Thermal Stability and Char Yield in Thermotropic Liquid Crystal Copolyesters: BPAF vs. BPA Modification

Modification of a parent thermotropic liquid crystal copolyester (P-HBA70) with 2.5 mol% bisphenol AF (BPAF) and terephthalic acid (TA) units (yielding P-BPAF2.5) resulted in quantifiably improved thermal stability compared to both the unmodified parent polymer and a BPA-modified analog. Specifically, the char yield at high temperature for P-BPAF2.5 was 30%, while the parent P-HBA70 exhibited a char yield of only 15% [1]. Furthermore, the incorporation of BPAF units led to a decrease in melting temperature from 260°C (P-HBA70) to 220°C (P-BPAF2.5), improving processability, while simultaneously increasing the glass transition temperature from 70°C to 118°C, expanding the application temperature range [1].

Liquid crystal polymers Thermal degradation High-performance plastics

Increased Hydrophobicity and Enhanced Solubility in Poly(hydroxyether) Copolymers: BPAF vs. BPA Incorporation

Copolymerization of bisphenol AF (BPAF) with bisphenol A (BPA) in poly(hydroxyether) (PHE) systems leads to a measurable increase in both hydrophobicity and solubility in organic solvents. The water contact angle of a copoly(hydroxyether) (CPHE) containing 50 mol% BPAF units was reported as 81°, compared to 76° for the pure BPA-based homopolymer (HPHE-A), representing a 5° increase [1]. Additionally, while HPHE-A is insoluble in acetone, CPHEs containing BPAF units demonstrated solubility in acetone, facilitating broader solvent processing options [1].

Surface properties Polymer solubility Hydrophobic coatings

Superior Flame Retardancy in Polyphosphates: BPAF- vs. BPA-Based Polymers

Aromatic polyphosphates synthesized from bisphenol AF (BPAF) exhibit significantly higher Limiting Oxygen Index (LOI) values compared to their counterparts derived from bisphenol A (BPA). The LOI values for BPAF-based polyphosphates are in the range of 47–60, whereas polymers derived from BPA show lower LOI values [1]. An LOI above 26 is generally considered indicative of a flame-retardant material, and values in the range of 47–60 denote exceptional flame retardancy, qualifying these materials as self-extinguishing or non-flammable under standard conditions.

Flame retardants Polyphosphates High-performance materials

Recommended Application Scenarios for 2,2-Bis(4-hydroxyphenyl)hexafluoropropane Disodium Salt Based on Quantified Performance Advantages


Synthesis of High-Performance Poly(arylene ether)s and Polyimides for High-Temperature Electronics and Aerospace

The quantifiably higher glass transition temperature (Tg) and enhanced thermal stability observed in polymers derived from BPAF (e.g., +20°C Tg increase in PHEs [1] and 2x char yield in LCPs [2]) make 2,2-bis(4-hydroxyphenyl)hexafluoropropane, disodium salt the monomer of choice for synthesizing polyimides and poly(arylene ether)s destined for high-temperature applications. These include flexible printed circuit boards, semiconductor interlayer dielectrics, and composite matrices for aerospace structural components, where thermal dimensional stability and resistance to thermal degradation are non-negotiable procurement specifications.

Formulation of Advanced Flame-Retardant Polymers and Coatings

The exceptionally high Limiting Oxygen Index (LOI) values of 47–60 achieved in BPAF-based polyphosphates [3] position 2,2-bis(4-hydroxyphenyl)hexafluoropropane, disodium salt as a critical building block for next-generation flame-retardant materials. This property is directly transferable to applications such as fire-safe coatings for aircraft interiors, non-halogenated flame-retardant additives for engineering plastics, and protective layers for lithium-ion battery components, where compliance with stringent flammability standards is required.

Fabrication of Hydrophobic and Solvent-Resistant Membranes and Coatings

The demonstrated increase in water contact angle (+5°) and enhanced solubility in organic solvents like acetone [1] for BPAF-containing polymers directly support the use of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, disodium salt in the fabrication of specialty membranes and protective coatings. Applications include gas separation membranes, proton exchange membranes (PEMs) for fuel cells, and hydrophobic top-coats for optical fibers and microelectronic devices, where low water uptake and ease of solution processing are key performance and manufacturability advantages.

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